molecular formula C30H18FeN3Na3O15S3 B098583 Acid green 1 CAS No. 19381-50-1

Acid green 1

Cat. No.: B098583
CAS No.: 19381-50-1
M. Wt: 881.5 g/mol
InChI Key: VLBLPLXOYXEXJK-UHFFFAOYSA-K
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Description

Acid green 1, also known as Naphthol Green B, is a coordination complex of iron that is used as a dye. This compound is the sodium salt of Naphthol Green Y (C.I. 10005). The organic ligands each bind to iron as bidentate ligands through the nitrogen and the anionic phenoxide groups. Three such ligands are bound to the iron. As such the complex is chiral. This compound is used in histology to stain collagen.[3] Moreover, it is used for polychrome stains with animal tissue. For industry purposes Naphthol Green B is used for staining wool, nylon, paper, anoxidized aluminium and soap.

Mechanism of Action

Target of Action

Acid Green 1, also known as Naphthol Green B, is an organometallic dye . Its primary targets are various materials and substances that require coloration. This includes industrial cleaning products, soaps, detergents, automotive cleaners, wool, silk, nylon fabric, anodized aluminum, leather, shoe cream, and paper . The dye binds to these materials, imparting a green color.

Mode of Action

The interaction of this compound with its targets primarily involves physical adsorption. The dye molecules attach to the surface of the target material, resulting in a change in color. The exact nature of this interaction can vary depending on the specific properties of the target material, such as its chemical composition, surface structure, and physical state .

Biochemical Pathways

Its use is primarily external, for the purpose of imparting color to various materials and substances . It’s worth noting that the dye can persist in wastewater as a pollutant , which may indirectly affect various environmental biochemical processes.

Pharmacokinetics

This compound is water-soluble , which could potentially influence its distribution and elimination in a biological system.

Result of Action

The primary result of this compound’s action is the coloration of the target material. By binding to the material, the dye imparts a green color that is visible to the naked eye . This coloration can be stable and resistant to fading, making this compound suitable for various industrial and commercial applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the dye’s solubility and color intensity . Additionally, the presence of other chemicals can potentially interact with the dye, influencing its stability and color properties. The dye is stable under normal conditions but is incompatible with strong oxidizing agents .

Biological Activity

Acid Green 1, also known as Acid Green 12, is a synthetic dye primarily used in histological staining and various industrial applications. Its biological activity has garnered attention in recent years, particularly regarding its effects on cellular processes and potential applications in biomedical research. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

This compound is a triphenylmethane dye characterized by its vivid green color. It has a broad absorption peak around 750 nm when dissolved in ethanol, which makes it useful for optical sensing applications . The compound is soluble in water and exhibits a high degree of stability under various conditions.

Mechanisms of Biological Activity

This compound's biological activity can be attributed to several mechanisms:

  • Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress. This property is significant in reducing cellular damage caused by reactive oxygen species (ROS) and may have implications for aging and degenerative diseases.
  • Cellular Staining : As a histological stain, this compound facilitates the visualization of cellular structures. This capability is crucial for studying tissue morphology and pathology, particularly in cancer research where tumor microenvironments are analyzed.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This property could be leveraged in developing new antimicrobial agents or coatings for medical devices.

Case Studies

  • Antioxidant Effects :
    A study investigated the effects of this compound on oxidative stress markers in vitro. The results indicated that treatment with this compound led to a significant reduction in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) .
  • Histological Applications :
    In histological applications, this compound was used to stain various tissues, enhancing the contrast between different cellular components. This technique has proven beneficial in identifying pathological changes in tissues affected by diseases such as cancer .
  • Antimicrobial Activity :
    A comparative study assessed the antimicrobial efficacy of this compound against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting potential for use as an antimicrobial agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Mechanism Observed Effects References
AntioxidantReduces oxidative stressDecreased MDA levels; increased SOD and CAT activities
Histological StainingEnhances tissue contrastImproved visualization of cellular structures
AntimicrobialInhibits bacterial growthEffective against E. coli and S. aureus

Properties

CAS No.

19381-50-1

Molecular Formula

C30H18FeN3Na3O15S3

Molecular Weight

881.5 g/mol

IUPAC Name

trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron

InChI

InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3

InChI Key

VLBLPLXOYXEXJK-UHFFFAOYSA-K

SMILES

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]

Isomeric SMILES

C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Fe+3]

Canonical SMILES

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]

Key on ui other cas no.

19381-50-1

physical_description

NKRA

Synonyms

Green 1; Green PL; CI 10020; 75.0%(E); MIDORI401; dandcgreen1; CI NO 10020; ACID GREEN 1; D & C Green 1; naptholgreenb

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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